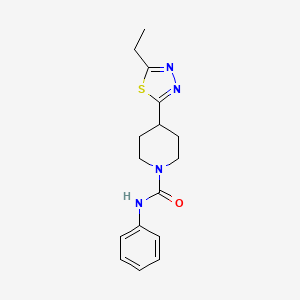

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole is a heterocyclic compound that exhibits a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties . The 1,3,4-thiadiazole moiety is present in several drugs, such as butazolamide and acetazolamide .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of nitrile imines and arylidenethioazlactones as starting materials . This reaction results in the sequential formation of C–C, C–N, and C–S bonds .

Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities. The 1,3,4-thiadiazole ring is aromatic and contains a =N-C-S- moiety, which is thought to contribute to its low toxicity and high in vivo stability .

Chemical Reactions Analysis

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . They exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific 1,3,4-thiadiazole derivative would depend on its exact structure. For example, a related compound, 4-({[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}methyl)-N,N-dimethyl-2-pyridinamine, has a molecular formula of C13H18N4S2, an average mass of 294.439 Da, and a monoisotopic mass of 294.097290 Da .

Scientific Research Applications

Anticancer Agents

Thiadiazole derivatives, such as the compound , have been studied extensively in medicinal chemistry for their potential as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . This results in a broad spectrum of biological activities. Several thiadiazole derivatives have demonstrated efficacy in vitro and/or in vivo across various cancer models .

Acetylcholinesterase Inhibitors

Thiadiazole derivatives have also been found to be potent acetylcholinesterase (AChE) enzyme inhibitors . AChE inhibitors function by preventing the enzyme AChE from breaking down acetylcholine, a neurotransmitter whose levels drop as Alzheimer’s disease progresses . Compounds such as “2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one” and “5-(4-(benzyloxy)benzylidene)-2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)thiazolidin-4-one” have been found to be potent AChE enzyme inhibitors .

Antibacterial Agents

Thiadiazole derivatives have also been found to have antibacterial properties . Their ability to cross cellular membranes allows them to interact with bacterial cells and potentially inhibit their growth.

Antifungal Agents

Similar to their antibacterial properties, thiadiazole derivatives have also been found to have antifungal properties . They can potentially inhibit the growth of various types of fungi.

Antiparasitic Agents

Thiadiazole derivatives have been found to have antiparasitic properties . They can potentially inhibit the growth and reproduction of various types of parasites.

Anti-inflammatory Agents

Thiadiazole derivatives have been found to have anti-inflammatory properties . They can potentially reduce inflammation in various parts of the body.

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole scaffold, such as this one, have been found to exhibit potent antimicrobial activity .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with various biological targets, leading to a wide range of biological activities .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

It is known that 1,3,4-thiadiazole derivatives can exhibit a wide range of biological activities, including antimicrobial activity .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTSUNMVTPNDSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B6578537.png)

![2-{[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]methyl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B6578539.png)

![1-[5-(2-chloro-7-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B6578542.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6578551.png)

![1-cyclohexanecarbonyl-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578561.png)

![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-carbonyl)piperidine](/img/structure/B6578573.png)

![1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}butan-1-one](/img/structure/B6578578.png)

![3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]-1-(3-methylbenzoyl)piperidine](/img/structure/B6578585.png)

![1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578589.png)

![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(butane-1-sulfonyl)piperidine](/img/structure/B6578591.png)

![1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578599.png)

![N-[4-(dimethylamino)phenyl]-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6578638.png)